molecular formula C8H13N3O2S B13526781 3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide

3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide

Cat. No.: B13526781
M. Wt: 215.28 g/mol
InChI Key: JXYSEKNVOICOLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by sulfonation using sulfonyl chloride . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran (THF) and may be catalyzed by bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazole derivatives .

Scientific Research Applications

3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide is unique due to its sulfonamide group, which imparts specific chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

5-cyclopropyl-2-ethylpyrazole-3-sulfonamide

InChI

InChI=1S/C8H13N3O2S/c1-2-11-8(14(9,12)13)5-7(10-11)6-3-4-6/h5-6H,2-4H2,1H3,(H2,9,12,13)

InChI Key

JXYSEKNVOICOLQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)S(=O)(=O)N

Origin of Product

United States

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